1-(5-Hydroxyquinolin-8-yl)propan-1-one
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(5-hydroxyquinolin-8-yl)propan-1-one |
InChI |
InChI=1S/C12H11NO2/c1-2-10(14)9-5-6-11(15)8-4-3-7-13-12(8)9/h3-7,15H,2H2,1H3 |
InChI Key |
RSCHPVMUEIXPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(=C(C=C1)O)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Hydroxyquinoline Core
A common method for synthesizing hydroxyquinolines involves acid-catalyzed cyclization or hydrolysis of aminoquinoline precursors. For example, hydroxyquinolines can be prepared by aqueous acid hydrolysis of aminoquinolines, which converts the amino group into a hydroxy substituent under controlled conditions.
Another approach involves the condensation of 2-aminophenol derivatives with aldehydes or α,β-unsaturated carbonyl compounds under acidic or reflux conditions to form the quinoline ring bearing hydroxy groups.
Representative Synthetic Procedure (Inferred from Literature)
A general procedure adapted from related 8-hydroxyquinoline derivatives synthesis is as follows:
- Starting materials: 2-aminophenol (or substituted analogs) and acrolein or similar α,β-unsaturated aldehydes/ketones.
- Reaction conditions: Stirring the mixture in aqueous hydrochloric acid (6 N) under reflux.
- Addition: Slow dropwise addition of acrolein (1.5 equivalents) to the refluxing solution.
- Reaction time: Continued stirring under reflux for approximately 2 hours.
- Work-up: Cooling to room temperature, adjusting pH to neutral with sodium hydroxide solution, extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate.
- Purification: Flash column chromatography using ethyl acetate and cyclohexane gradients.
This method yields hydroxyquinoline derivatives with alkyl or acyl substituents at the 8-position, including propan-1-one groups.
Detailed Preparation Method from Patent Literature
A patent describing preparation of hydroxyquinolines, including 8-hydroxy derivatives, provides a robust method applicable to the target compound:
- Raw materials: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and concentrated sulfuric acid.
- Solvent: Water with added boric acid and a high-boiling organic solvent immiscible with water.
- Molar ratios: Boric acid to aminophenol 0.3–0.4:1; aminophenol to nitrophenol 2:1; aminophenol to glycerol 1:1.8–1.9.
- Reaction conditions: Heating to 110–140 °C with sulfuric acid addition.
- Isolation: Neutralization of reaction mixture, filtration/centrifugation to obtain crude product.
- Purification: Dissolution in hydrochloric acid, addition of water-soluble chloride salt to precipitate second solid, neutralization with alkaline solution, filtration, and drying.
Though this patent focuses on 5-chloro-8-hydroxyquinoline, the methodology is adaptable for synthesizing 5-hydroxyquinoline derivatives, which can be further functionalized to introduce the propan-1-one group.
Analytical and Purification Techniques
- Chromatography: Flash column chromatography with ethyl acetate and cyclohexane gradients is standard for purification.
- Crystallization: Ethanol or dimethylformamide crystallization is used for final product purification.
- Spectroscopic confirmation: ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry are employed to confirm structure and purity.
Summary Table of Preparation Parameters
| Step | Conditions/Details | Notes |
|---|---|---|
| Starting materials | 2-Aminophenol derivatives, acrolein or analogs | For quinoline ring formation |
| Solvent | Aqueous HCl (6 N), optionally organic solvents | Acidic medium promotes cyclization |
| Reaction temperature | Reflux (~100 °C) | Ensures complete condensation |
| Reaction time | 2 to 72 hours depending on substrate | Slow addition of aldehyde improves yield |
| Work-up | Neutralization with NaOH, extraction with EtOAc | Removes impurities |
| Purification | Flash chromatography, crystallization | Achieves high purity |
| Molar ratios | Aminophenol:acrolein ~1:1.5 | Stoichiometric control important |
Chemical Reactions Analysis
1-(5-Hydroxyquinolin-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
1-(5-Hydroxyquinolin-8-yl)propan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of various functionalized quinoline derivatives. Its diverse applications make it a valuable compound for research and development in multiple fields .
Mechanism of Action
The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives, including this compound, are known to act as chelating agents, forming complexes with metal ions such as copper, zinc, and iron . These metal complexes can interfere with various biological processes, leading to their pharmacological effects.
For example, the compound may inhibit enzymes that require metal ions as cofactors, thereby disrupting essential cellular functions. Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
a) 1-(5-Hydroxyquinolin-8-yl)ethan-1-one (CAS 1700550-57-7)
- Molecular Formula: C₁₁H₉NO₂ (vs. C₁₂H₁₁NO₂ for the target compound)
- Key Difference: Shorter carbon chain (ethanone vs. propan-1-one).
- Implications : Reduced lipophilicity and molecular weight (187.19 vs. 201.22 g/mol) may alter solubility and bioavailability. Applications in catalysis or bioactivity studies may differ due to steric and electronic effects .
b) Methanone, Phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)- (CAS 89409-15-4)
- Molecular Formula: C₂₂H₁₉NO
- Key Difference: Tetrahydroquinoline core with a phenyl substituent.
- The phenyl group increases lipophilicity, which could enhance membrane permeability in biological systems .
c) 1-((8-Hydroxyquinolin-5-yl)methyl)-6-alkylquinoxalin-2(1H)-ones
- Key Difference: Quinoxaline moiety linked via a methyl group.
- Implications: These hybrids exhibit superior corrosion inhibition (up to 95% efficiency in acidic environments) due to the planar quinoxaline ring enhancing adsorption on metal surfaces. The target compound lacks this heterocyclic extension, limiting its utility in materials science .
Propan-1-one Derivatives with Varied Substituents
a) Ibuprofen Hybrids (e.g., 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one)
- Key Difference : Isobutylphenyl group mimicking ibuprofen’s structure.
b) 4-Fluoromethcathinone (4-FMC)
- Molecular Formula: C₁₀H₁₂FNO
- Key Difference: Fluorophenyl and methylamino substituents.
- Implications : 4-FMC’s CNS stimulant effects highlight the role of electron-withdrawing groups (e.g., fluorine) in modulating biological activity. The target compound’s hydroxyl group may instead favor antioxidant or metal-chelating roles .
c) Flavouring Agents (e.g., 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one)
- Key Difference : Pyridyl and hydroxyphenyl groups.
- Implications: These compounds are used in food additives but raise genotoxicity concerns. The target compound’s quinoline backbone may offer safer alternatives if toxicity profiles are favorable .
Physicochemical and Functional Comparisons
Research Findings and Implications
- Biological Activity: The hydroxyquinoline core in the target compound is associated with antimicrobial and chelation properties, distinct from ibuprofen hybrids’ anti-inflammatory effects .
- Material Science: Quinoxaline derivatives outperform the target compound in corrosion inhibition due to extended π-conjugation .
- Toxicity: Flavouring agents with pyridyl/hydroxyphenyl groups show genotoxicity risks, whereas hydroxyquinoline derivatives may offer safer profiles pending further study .
Biological Activity
1-(5-Hydroxyquinolin-8-yl)propan-1-one is a compound that belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and antifungal properties, supported by relevant data tables and recent research findings.
The molecular formula of this compound is C10H9NO2, with a molecular weight of 175.19 g/mol. The compound features a quinoline moiety that significantly contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that 8-hydroxyquinoline derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, derivatives with similar structures have shown efficacy against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The cytotoxicity was assessed using IC50 values, demonstrating significant inhibition of cancer cell proliferation at specific concentrations .
Table: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.0 |
| A549 | 12.5 | |
| C-32 | 10.0 |
Antifungal Activity
In addition to antibacterial and anticancer activities, compounds related to this compound have demonstrated antifungal properties. Studies have reported effective inhibition of fungal strains at varying concentrations, indicating the potential use of these compounds in treating fungal infections .
The biological activity of this compound is largely attributed to its ability to chelate metal ions and interact with cellular enzymes and receptors. This interaction can disrupt essential metabolic processes in microorganisms and cancer cells, leading to cell death or growth inhibition.
Case Studies
Recent studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Antimicrobial Efficacy : A study tested various quinoline derivatives against Pseudomonas aeruginosa and reported a significant reduction in bacterial load with specific derivatives showing enhanced activity due to structural modifications .
- Cytotoxicity Evaluation : In vitro tests revealed that certain analogs of this compound exhibited selective toxicity towards resistant cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic: What are the recommended synthetic routes for 1-(5-Hydroxyquinolin-8-yl)propan-1-one, and how can reaction conditions be optimized to enhance yield?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 5-hydroxy-8-quinolinecarbaldehyde with a propanone derivative (e.g., via Claisen-Schmidt condensation) under basic conditions (e.g., NaOH/ethanol).
- Step 2: Optimize temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and side-product formation.
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Key Variables:
- Catalyst choice: Use Lewis acids (e.g., AlCl₃) for regioselectivity in quinoline derivatives .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve reaction rates but require careful control to avoid decomposition.
Basic: How should researchers characterize the structural and purity properties of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography: Use SHELXL for refinement, particularly for resolving disorder in the quinoline ring (common in fused heterocycles). Recent SHELXL updates allow better handling of hydrogen bonding networks .
- Spectroscopy:
- Purity: Validate via HPLC (C18 column, methanol/water mobile phase) or melting point analysis.
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?
Methodological Answer:
Challenges:
- Disordered moieties: The propanone side chain and hydroxyl group may exhibit rotational disorder.
- Hydrogen bonding ambiguity: The 5-hydroxy group can form intra- or intermolecular bonds, complicating electron density maps.
Solutions:
- Low-temperature data collection (173 K): Minimizes thermal motion artifacts .
- Twinning refinement: Use SHELXL’s TWIN and BASF commands for multi-component crystals .
- Validation tools: Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding patterns.
Advanced: How do electronic effects in the quinoline ring influence reactivity in nucleophilic additions?
Methodological Answer:
Mechanistic Insights:
- Electron-withdrawing effect: The quinoline nitrogen deactivates the ring, directing nucleophiles (e.g., thiols) to the para position relative to the hydroxyl group.
- Experimental validation:
Case Study:
In reactions with phenylthiol, the propanone carbonyl acts as an electrophilic center, while the hydroxyl group stabilizes transition states via hydrogen bonding .
Advanced: How should researchers reconcile contradictory biological activity data across studies?
Methodological Answer:
Factors to Evaluate:
- Assay conditions: Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations. Phloretin analogs show variable IC values depending on lipid bilayer composition .
- Metabolic stability: Test for degradation products (e.g., via LC-MS) in different media (aqueous vs. serum-containing).
- Control experiments: Include positive controls (e.g., quercetin for antioxidant assays) and validate via dose-response curves .
Example Workflow:
Replicate key studies under standardized conditions.
Perform meta-analysis of published IC values to identify outliers.
Use molecular docking to assess binding consistency with target proteins (e.g., COX-2).
Advanced: What spectroscopic strategies differentiate tautomeric forms of this compound?
Methodological Answer:
Tautomer Identification:
- Variable-temperature NMR: Monitor chemical shift changes in DMSO-d between 25°C and 60°C. Keto-enol equilibrium shifts are evident in peaks near δ 3.5–4.5 (enolic OH) .
- UV-Vis spectroscopy: Compare absorbance maxima in polar vs. nonpolar solvents. Enol forms typically show λ ~350 nm due to extended conjugation.
Quantitative Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
